molecular formula C25H27N3O2S B1667787 Brexpiprazole CAS No. 913611-97-9

Brexpiprazole

Cat. No.: B1667787
CAS No.: 913611-97-9
M. Wt: 433.6 g/mol
InChI Key: ZKIAIYBUSXZPLP-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Brexpiprazole is a novel serotonin-dopamine activity modulator . It primarily targets the serotonin 1A (5-HT1A) and dopamine D2 receptors , acting as a partial agonist . It also targets the serotonin 5-HT2A receptors and noradrenergic alpha1B and alpha2C receptors , acting as a potent antagonist . These receptors play crucial roles in regulating mood, cognition, and behavior.

Mode of Action

This compound’s interaction with its targets results in a balance of serotonin and dopamine activity. It acts as a partial agonist at the 5-HT1A and D2 receptors, meaning it binds to these receptors and activates them, but to a lesser degree than a full agonist . At the 5-HT2A, alpha1B, and alpha2C receptors, this compound acts as an antagonist , blocking the action of natural neurotransmitters .

Biochemical Pathways

It’s known that this compound modulates serotonin and dopamine activity, which are key neurotransmitters involved in mood regulation and reward processing . Moreover, this compound has been shown to directly inhibit respiratory complex I, which is part of the electron transport chain in mitochondria .

Pharmacokinetics

This compound is orally administered, with peak plasma concentrations reached within four hours . It has a long terminal half-life of 86-91 hours . This compound undergoes metabolism primarily by cytochrome P450 (CYP) enzymes, specifically CYP3A4 and CYP2D6 . This information is crucial for understanding the drug’s absorption, distribution, metabolism, and excretion (ADME) properties, and their impact on its bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action include robust declines in cellular ATP and viability due to its mitochondrial toxicity . It has been shown to induce mitochondrial toxicity in primary embryonic mouse neurons, with greater bioenergetic inhibition in ventral midbrain neurons than forebrain neurons .

Biochemical Analysis

Biochemical Properties

Brexpiprazole is an atypical antipsychotic and a novel D2 dopamine and serotonin 1A partial agonist . It has a high affinity for serotonin, dopamine, and alpha (α)-adrenergic receptors . This compound is mainly metabolized by CYP3A4 and CYP2D6 .

Cellular Effects

This compound has been shown to inhibit the proliferation and suppress the migration ability of colorectal cancer cells . It exerts these effects by inhibiting the EGFR pathway . It also induces mitochondrial toxicity in primary embryonic mouse neurons .

Molecular Mechanism

The efficacy of this compound may be attributed to combined partial agonist activity at 5-HT 1A and dopamine D2 receptors, and antagonist activity at 5-HT 2A receptors . It has been shown to directly inhibit respiratory complex I through its ubiquinone-binding channel .

Temporal Effects in Laboratory Settings

In laboratory settings, aripiprazole and its primary active metabolite have been shown to induce mitochondrial toxicity, causing robust declines in cellular ATP and viability .

Metabolic Pathways

This compound is mainly metabolized by CYP3A4 and CYP2D6 . This compound and its major metabolite, DM-3411, were the predominant drug moieties in the systemic circulation following single and multiple dose administration .

Transport and Distribution

This compound has a large volume of distribution following intravenous administration, indicating extravascular distribution . It is highly bound (>99%) to albumin and α1-acid glycoprotein .

Preparation Methods

Brexpiprazole is synthesized through a multi-step process involving several key intermediates. One of the synthetic routes involves the use of 1,4-butanediol as a starting material. The process includes the following steps :

Industrial production methods involve optimizing these reactions to ensure high yield and purity, often using high-performance liquid chromatography (HPLC) and other analytical techniques to monitor the process .

Comparison with Similar Compounds

Brexpiprazole is often compared to aripiprazole, another atypical antipsychotic. Both compounds share similarities in their mechanism of action as dopamine and serotonin receptor partial agonists. this compound has several unique features :

Other similar compounds include risperidone, quetiapine, and olanzapine, which are also used to treat psychiatric disorders but differ in their receptor binding profiles and side effect profiles.

Properties

IUPAC Name

7-[4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butoxy]-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O2S/c29-25-9-7-19-6-8-20(18-22(19)26-25)30-16-2-1-11-27-12-14-28(15-13-27)23-4-3-5-24-21(23)10-17-31-24/h3-10,17-18H,1-2,11-16H2,(H,26,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKIAIYBUSXZPLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCCOC2=CC3=C(C=C2)C=CC(=O)N3)C4=C5C=CSC5=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40238527
Record name Brexpiprazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

433.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Although the mechanism of action of brexpiprazole in the treatment of MDD and schizophrenia is unclear, the efficacy of brexpiprazole may be attributed to partial agonist activity at serotonin 1A and dopamine D2 receptors, and antagonist activity at serotonin 2A receptors.
Record name Brexpiprazole
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09128
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CAS No.

913611-97-9
Record name Brexpiprazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=913611-97-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Brexpiprazole [USAN:INN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Brexpiprazole
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09128
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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Record name Brexpiprazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-[4-(4-(benzo[b]thien-4-yl)-piperazin-1-yl)butoxy]-1H-quinolin-2-one
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Record name BREXPIPRAZOLE
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A mixture of 9.0 g of 7-(4-chlorobutoxy)-1H-quinolin-2-one, 10 g of 1-benzo[b]thiophene-4-yl-piperazine hydrochloride, 14 g of potassium carbonate, 6 g of sodium iodide and 90 ml of dimethylformamide was stirred for 2 hours at 80° C. Water was added to the reaction solution and precipitated crystals were separated by filtration. The crystals were dissolved in a mixed solvent of dichloromethane and methanol, dried over magnesium sulfate, and the solvent was evaporated under reduced pressure. The residue was purified by silica gel column chromatography (dichloromethane:methanol=100:3). Recrystallized from ethanol, 13.6 g of 7-[4-(4-benzo[b]thiophen-4-yl-piperazin-1-yl)butoxy-]-1H-quinolin-2-one in the form of a white powder was obtained.
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
10 g
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reactant
Reaction Step One
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14 g
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One
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Quantity
0 (± 1) mol
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Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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